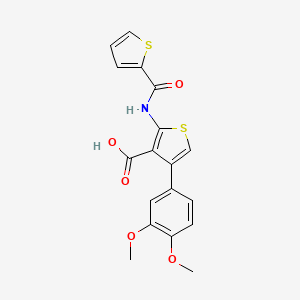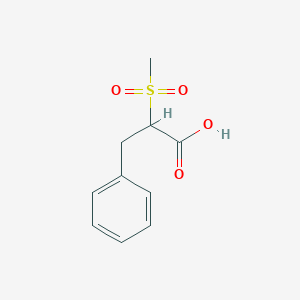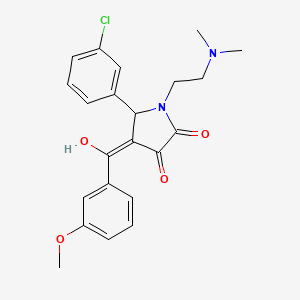![molecular formula C12H8F3N5S B2411605 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 344262-30-2](/img/structure/B2411605.png)
2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions of TFMP derivatives involve the introduction of TFMP groups within the structures of other molecules . The reaction conditions tolerate a range of functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are derived from the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
- Synthesis and Biological Activity : A study on pyridyl substituted thiazolyl triazole derivatives, including the synthesis of derivatives similar to 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine, revealed that these compounds exhibit significant antimicrobial and antioxidant activities. These derivatives were synthesized using multi-step procedures and showed high activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).
Chemotherapy and Anticonvulsant Potential
- Anticonvulsant Activity : In another research, derivatives of this compound were synthesized and evaluated for their anticonvulsant activity. This study showed that some of these derivatives, specifically designed and synthesized for this purpose, displayed significant activity against seizures induced by maximal electroshock (MES) (Cesur & Cesur, 1994).
Polymer and Material Science Applications
- Energy Transfer in Polymers : A study focused on the synthesis of a statistical terpolymer containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system and an acceptor-type chromophore similar to this compound. This research explored the energy transfer efficiencies within the polymer, contributing to the development of advanced materials with potential applications in photonics and electronics (Happ et al., 2011).
Sensory Materials and Corrosion Inhibition
- Chemosensory Materials : Research on polyfluorenes with side chains containing compounds similar to this compound revealed their efficacy as sensory materials. These compounds exhibited a strong response to metal ions, indicating potential applications in metal detection and analysis (Du et al., 2007).
- Corrosion Inhibition : A study on Schiff's bases of pyridyl substituted triazoles, closely related to this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This highlights their potential use in protecting industrial materials from corrosion (Ansari et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine is believed to be the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and initiate a physiological response. In this case, the compound binds to the PPAR, activating it. This activation leads to changes in the transcription of specific genes, which can result in various physiological effects .
Biochemical Pathways
Given its role as a ppar agonist, it is likely involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation . The activation of PPARs can lead to the upregulation or downregulation of various genes, influencing these pathways and their downstream effects .
Result of Action
The activation of PPARs by this compound can lead to a variety of cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process . The exact molecular and cellular effects would depend on the specific genes that are regulated upon PPAR activation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-5-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5S/c1-6-17-9(12(13,14)15)8(21-6)11-18-10(19-20-11)7-4-2-3-5-16-7/h2-5H,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMAJQHKMIWYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=NC(=NN2)C3=CC=CC=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)
![2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2411530.png)



![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)


![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)


